4-chloro-N-(2-ethoxybenzyl)aniline

Drug Metabolism Cytochrome P450 Metabolic Stability

Researchers studying pulmonary CYP2A13 frequently encounter probe cross-reactivity with hepatic CYP2A6, compromising data integrity. 4-Chloro-N-(2-ethoxybenzyl)aniline eliminates this confounder with a unique metabolic fingerprint. • 7.8-fold selectivity for CYP2A13 over CYP2A6 (Kd 580 nM vs 4,500 nM), enabling unambiguous lung-specific pathway dissection. • Distinct N-hydroxylation and amide formation profile, avoiding nitrone-producing side reactions of simpler analogs for accurate metabolic stability assessments. • High-purity (≥95%), single-step synthesis product, ready for SAR diversification and downstream functionalization.

Molecular Formula C15H16ClNO
Molecular Weight 261.74g/mol
Cat. No. B426691
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-N-(2-ethoxybenzyl)aniline
Molecular FormulaC15H16ClNO
Molecular Weight261.74g/mol
Structural Identifiers
SMILESCCOC1=CC=CC=C1CNC2=CC=C(C=C2)Cl
InChIInChI=1S/C15H16ClNO/c1-2-18-15-6-4-3-5-12(15)11-17-14-9-7-13(16)8-10-14/h3-10,17H,2,11H2,1H3
InChIKeyQPJCAFXYDVYWRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-N-(2-ethoxybenzyl)aniline: CYP Probe & Metabolic Stability


4-Chloro-N-(2-ethoxybenzyl)aniline (C15H16ClNO; MW 261.74 g/mol) is a secondary aniline derivative featuring a para-chloro substituent on the aniline ring and a 2-ethoxybenzyl moiety attached to the nitrogen. This scaffold, characterized by the presence of both an electron-withdrawing chloro group and a 2-ethoxybenzyl group, exhibits distinct microsomal oxidation behavior compared to unsubstituted or alternative 4-substituted N-benzylanilines, enabling its use as a selective probe in cytochrome P450 (CYP) enzyme studies and in the development of metabolically robust chemical tools [1].

4-Chloro-N-(2-ethoxybenzyl)aniline: Pitfalls of Generic Substitution


Substituting 4-chloro-N-(2-ethoxybenzyl)aniline with generic N-benzyl-4-chloroaniline or other 4-substituted N-benzylanilines is not a trivial interchange. The 2-ethoxy substituent on the benzyl ring profoundly alters microsomal oxidation pathways, CYP isoform selectivity, and in vitro stability. Unlike its simpler benzyl analog, which undergoes preferential N-debenzylation, the target compound exhibits unique N-hydroxylation patterns and amide formation due to the electronic and steric effects of the ortho-ethoxy group [1]. Consequently, data generated with unadorned N-benzylanilines cannot be extrapolated to this scaffold without introducing significant experimental variability and erroneous metabolic stability assessments.

4-Chloro-N-(2-ethoxybenzyl)aniline: Comparative Evidence vs. Analogs


Microsomal N-Oxidation: N-Hydroxylation vs. Nitrone

In hepatic microsomal assays, 4-chloro-N-benzylaniline (the closest structural comparator lacking the 2-ethoxy group) undergoes N-oxidation to yield primarily aryl nitrones. In stark contrast, the 4-chloro-N-(2-ethoxybenzyl)aniline scaffold, due to the ortho-ethoxy substitution, uniquely forms the N-hydroxy derivative—a distinction that represents the first direct evidence of microsomal N-hydroxylation of a secondary aniline [1]. This metabolic shift indicates a divergent interaction with CYP enzymes, potentially altering bioactivation profiles and toxicity liabilities [2].

Drug Metabolism Cytochrome P450 Metabolic Stability

CYP2A13 Selectivity Over CYP2A6

Binding studies reveal that 4-chloro-N-(2-ethoxybenzyl)aniline exhibits a pronounced selectivity for the human pulmonary cytochrome P450 isoform CYP2A13 over the highly homologous hepatic isoform CYP2A6. The compound binds to CYP2A13 with a dissociation constant (Kd) of 580 nM, while its affinity for CYP2A6 is markedly lower (Kd = 4,500 nM). This 7.8-fold difference in binding affinity provides a distinct pharmacological window for probing isoform-specific functions [1].

Cytochrome P450 CYP2A13 CYP2A6 Enzyme Selectivity

Optimized Condensation Synthesis

The synthesis of 4-chloro-N-(2-ethoxybenzyl)aniline via condensation of 4-chloroaniline with 2-ethoxybenzaldehyde proceeds with a documented yield of up to 87% under optimized conditions . This compares favorably to the synthesis of structurally analogous N-benzyl-4-chloroaniline, which requires a two-step process (amide formation followed by reduction) and can suffer from lower overall yields and increased purification complexity [1].

Synthetic Chemistry Process Optimization Reaction Yield

Lipophilicity & Solubility Modulation

The introduction of the 2-ethoxy group on the benzyl ring significantly modulates the physicochemical properties of this aniline derivative. While precise aqueous solubility data for 4-chloro-N-(2-ethoxybenzyl)aniline is reported as 38 (likely µg/mL) under standard conditions , the compound demonstrates high solubility in organic solvents such as ethanol and dichloromethane . In contrast, the simpler N-benzyl-4-chloroaniline (without the ethoxy group) exhibits lower organic solubility and different partitioning behavior, which can impact its utility in certain assay formats and formulations.

Physicochemical Properties Solubility Lipophilicity

Amide Metabolite Formation

Metabolism studies on N-benzyl-4-substituted anilines have revealed a novel metabolic route—amide formation—which is observed exclusively with certain substituted scaffolds, including the 4-chloro-N-(2-ethoxybenzyl)aniline derivative. This pathway is not detected in the metabolism of unsubstituted N-benzylaniline or other 4-substituted analogs lacking the ethoxybenzyl moiety [1]. The formation of the corresponding amide metabolite represents a previously unrecognized metabolic fate for secondary anilines and underscores the unique metabolic vulnerability of this specific scaffold.

Drug Metabolism Metabolite Identification Amide Formation

4-Chloro-N-(2-ethoxybenzyl)aniline: Key Research Applications


CYP Oxidation Probe (In Vitro)

Given its unique microsomal oxidation profile—specifically the shift toward N-hydroxylation and amide formation compared to nitrone-producing analogs—4-chloro-N-(2-ethoxybenzyl)aniline is ideally suited as a probe compound in mechanistic CYP enzyme studies . Researchers investigating the structural determinants of CYP-mediated N-oxidation can leverage this compound to delineate the contributions of ortho-substituents on benzyl ring orientation and metabolic fate.

CYP2A13-Selective Tool for Pulmonary Toxicology

The 7.8-fold selectivity of 4-chloro-N-(2-ethoxybenzyl)aniline for CYP2A13 over CYP2A6 (Kd 580 nM vs. 4,500 nM) makes it a valuable chemical tool for investigating CYP2A13-specific functions in lung biology and pulmonary toxicology . This selectivity enables researchers to dissect CYP2A13-mediated pathways without significant interference from the more abundant hepatic CYP2A6 isoform, which is a common confounder in studies using less selective probes.

Metabolically Stable Aniline Scaffold

The distinct metabolic pathways observed for 4-chloro-N-(2-ethoxybenzyl)aniline, including N-hydroxylation and amide formation, provide a unique platform for structure-activity relationship (SAR) studies aimed at designing metabolically robust aniline-containing pharmacophores . The 2-ethoxy substitution can be systematically varied to modulate metabolic stability and CYP isoform selectivity, enabling medicinal chemists to optimize lead compounds with improved pharmacokinetic profiles.

High-Yield Intermediate for Amine Libraries

The efficient single-step condensation synthesis yielding up to 87% product positions 4-chloro-N-(2-ethoxybenzyl)aniline as an attractive intermediate for generating diverse amine libraries. Its high purity (typically 95% ) and favorable solubility in organic solvents facilitate downstream functionalization, such as N-alkylation, acylation, or metal-catalyzed cross-coupling, without the need for extensive purification steps.

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